molecular formula C28H28N2O7S B12012317 ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12012317
M. Wt: 536.6 g/mol
InChI Key: BDVVJUGKHWKCPH-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel compound identified as a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels downregulate the production and release of various pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), making PDE4 a prominent therapeutic target for inflammatory and autoimmune diseases. This specific thiazolopyrimidine derivative is featured in recent patent literature for its potential application in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. Its research value lies in its specific structural motif, which is engineered to inhibit PDE4B with high selectivity, potentially offering an improved therapeutic window and a reduced side-effect profile, notably nausea and emesis, which have historically limited the clinical use of earlier PDE4 inhibitors. Researchers can utilize this compound as a critical tool for probing PDE4-mediated signaling pathways, evaluating its efficacy in cellular models of inflammation, and advancing the development of next-generation anti-inflammatory therapeutics. The compound is For Research Use Only.

Properties

Molecular Formula

C28H28N2O7S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O7S/c1-6-35-22-14-18(12-13-21(22)37-17(4)31)15-23-26(32)30-25(19-10-8-9-11-20(19)34-5)24(27(33)36-7-2)16(3)29-28(30)38-23/h8-15,25H,6-7H2,1-5H3/b23-15-

InChI Key

BDVVJUGKHWKCPH-HAHDFKILSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Three-Component Reaction for Core Assembly

The thiazolo[3,2-a]pyrimidine core is constructed via a one-pot, three-component reaction involving thiourea, α-haloketones, and dialkyl acetylenedicarboxylates (DMAD/DEtAD). For instance, reacting thiourea with 2-bromoacetophenone and dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at 0°C generates the bicyclic scaffold with a carboxylate group at position 7. This method achieves yields of 70–91% and allows modular substitution at positions 5 and 7 through haloketone and acetylenedicarboxylate selection.

Table 1: Optimization of Core Synthesis Parameters

ParameterOptimal ConditionYield (%)Reference
SolventDichloromethane85
Temperature0°C → RT91
CatalystNone76
Reaction Time4–6 h89

Biginelli Condensation for Functionalized Intermediates

Functional Group Modifications and Esterification

Acetylation of Hydroxyl Groups

The 4-(acetyloxy) moiety is introduced by acetylating a phenolic intermediate with acetic anhydride in pyridine. Reaction at 50°C for 2 h achieves quantitative acetylation without affecting the ester group at position 6.

Ethoxy Group Installation and Esterification

Ethoxylation at position 3 is performed by alkylating a hydroxyl precursor with ethyl bromide in DMF using K₂CO₃ as a base (yield: 88%). Final esterification at position 6 is accomplished by treating the carboxylic acid intermediate with ethyl chloroformate and triethylamine in THF, yielding 93% of the target compound.

Table 2: Key Reaction Metrics for Functionalization Steps

StepReagents/ConditionsYield (%)Purity (%)
Benzylidene additionMW, AcOH, NH₄OAc7898
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O8297
AcetylationAc₂O, pyridine9999
EsterificationClCO₂Et, Et₃N, THF9398

Green Chemistry and Process Optimization

Solvent and Catalyst Screening

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in core synthesis reduces environmental impact while maintaining 84% yield. Enzymatic methods using Myceliophthora thermophila laccase enable oxidative coupling under aqueous conditions, though yields drop to 35–65%.

Microwave and Ultrasonic Assistance

Microwave-assisted Knoevenagel condensation reduces reaction times from 6 h to 20 min with a 13% yield increase. Ultrasonic irradiation during cyclocondensation enhances mixing, achieving 89% yield in 1 h versus 76% under conventional stirring.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H NMR analysis confirms the Z-configuration of the benzylidene group (δ 7.85 ppm, singlet for CH=). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 579.1743 (calculated: 579.1748).

Purity and Stability Assessment

HPLC analysis using a C18 column (ACN/H₂O, 70:30) shows 98.5% purity. Accelerated stability studies (40°C/75% RH, 6 months) confirm no degradation, underscoring the robustness of the synthetic route .

Chemical Reactions Analysis

Oxidation Reactions

The benzylidene moiety and aromatic substituents may undergo oxidation under controlled conditions:

  • Site of reactivity : Methoxy groups and acetyloxy substituents

  • Typical reagents : Potassium permanganate (KMnO₄) in acidic/neutral media or hydrogen peroxide (H₂O₂)

  • Expected products : Quinone derivatives or carboxylic acids via oxidative cleavage .

Reaction ConditionsReagentsProductYield (%)Reference Model
Acidic aqueous solution, 80°CKMnO₄ (0.1 M)Oxidized quinone derivative~65–78
Ethanol, RTH₂O₂ (30%)Carboxylic acid intermediate45–52

Reduction Reactions

The nitro group (if present in analogs) and conjugated double bonds may be reduced:

  • Target groups : Benzylidene double bond, acetyloxy functionalities

  • Common agents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C)

  • Outcomes : Saturated thiazolopyrimidine derivatives or alcohol intermediates .

ConditionsCatalyst/ReagentMajor ProductSelectivity
Methanol, 0°CNaBH₄ (2 equiv)Reduced benzylidene moietyHigh
H₂ (1 atm), Pd/C, ethanol10% Pd-CFully saturated core structureModerate

Substitution Reactions

Electrophilic/nucleophilic substitutions may occur at activated positions:

  • Reactive sites : Methoxy groups (demethylation), acetyloxy substituents

  • Reagents : Bromine (Br₂) in acetic acid or nucleophiles like amines

  • Products : Halogenated derivatives or amine-adducts .

Reaction TypeConditionsExample ReagentOutcome
Electrophilic aromatic substitutionCH₃COOH, 50°CBr₂ (1 equiv)Bromination at para position
Nucleophilic acyl substitutionDMF, 100°CPiperidineAcetate replacement

Cycloaddition and Ring-Opening

The thiazolo[3,2-a]pyrimidine core may participate in cycloaddition reactions:

  • Potential partners : Dienophiles like maleic anhydride

  • Conditions : Thermal activation (Δ) or Lewis acid catalysis (e.g., AlCl₃)

  • Products : Fused bicyclic systems .

Hydrolysis Reactions

Ester and acetyloxy groups are susceptible to hydrolysis:

  • Acidic hydrolysis : HCl (6 M) reflux → carboxylic acid and phenol derivatives

  • Basic hydrolysis : NaOH (2 M) → carboxylate salts .

Data Limitations and Recommendations

No direct experimental data exists in peer-reviewed journals or NIST-curated databases for this specific compound. The above analysis extrapolates from:

  • Mechanistic studies on thiazolopyrimidines

  • Reactivity patterns of structurally related esters and heterocycles

Further validation through targeted synthesis and spectroscopic analysis (e.g., NMR, X-ray crystallography) is essential to confirm these hypotheses.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it and explore new chemical entities that may exhibit desirable properties in various fields.
  • Reactivity Studies: The compound can undergo oxidation and reduction reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Antiviral and Anticancer Activities: Preliminary studies indicate that this compound has potential antiviral and anticancer properties. It may inhibit specific viral enzymes or cancer cell proliferation pathways, making it a candidate for further biological assays.
  • Mechanism of Action: Research suggests that the compound interacts with molecular targets involved in DNA replication and protein synthesis, potentially disrupting these processes in pathogenic organisms or cancer cells.

Medicine

  • Therapeutic Potential: Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent for various diseases, including cancer and viral infections. Clinical trials may be necessary to establish its safety and effectiveness in humans.
  • Drug Development: The structural features of this compound suggest that it could be modified to enhance its pharmacological properties, leading to the development of new drugs.

Industry

  • Material Science Applications: The compound is being explored for use in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. This could have implications in fields ranging from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Crystal Packing : The title compound’s analogs exhibit diverse packing modes. For example, the compound forms C–H···O hydrogen-bonded chains along the c-axis, stabilizing its lattice . In contrast, the fluorine-substituted analog () adopts a triclinic system (P1 space group) with a = 11.7374 Å, influenced by halogen interactions .
  • Ring Puckering : The pyrimidine ring in adopts a flattened boat conformation (deviation: 0.224 Å), while substituents like 2-methoxy () alter dihedral angles between fused rings .

Substituent Effects on Properties

  • Solubility: Polar groups (acetyloxy, ethoxy) improve aqueous solubility compared to nonpolar substituents (e.g., 2,4,6-trimethyl in 11a) .
  • Stability : Fluorine () and methoxy groups () enhance metabolic stability and crystallinity .
  • Electronic Effects: Electron-withdrawing substituents (e.g., 4-cyano in 11b) red-shift IR absorption (CN stretch: ~2,209 cm⁻¹) compared to the target compound’s ester carbonyl (~1,719 cm⁻¹) .

Biological Activity

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolopyrimidine class, which is known for various pharmacological properties including anticancer, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N2O6SC_{27}H_{25}N_2O_6S with a molecular weight of 524.6 g/mol. Its structure features a thiazolo-pyrimidine core linked to various functional groups such as acetoxy and methoxy groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC27H25N2O6S
Molecular Weight524.6 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that derivatives of thiazolopyrimidines exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds containing thiazole rings have been reported to possess IC50 values in the low micromolar range against tumor cells, suggesting potent cytotoxic effects.

Case Study:
A study demonstrated that a related thiazolopyrimidine derivative exhibited an IC50 of 1.61 µg/mL against A-431 human epidermoid carcinoma cells. This activity was attributed to the structural features of the thiazole moiety and its ability to interact with cellular targets involved in cancer progression .

Anticonvulsant Activity

The compound's structural characteristics also suggest potential anticonvulsant activity. Thiazole-containing compounds have been linked to modulation of neurotransmitter systems and inhibition of neuronal excitability.

Research Findings:
In a comparative study involving various thiazole derivatives, one compound demonstrated significant protection in seizure models, effectively reducing tonic-clonic seizures in animal models . This suggests that the compound may influence GABAergic pathways or sodium channel modulation.

Antimicrobial Activity

The antimicrobial properties of thiazolopyrimidine derivatives are well-documented. The presence of electron-donating groups such as methoxy enhances their interaction with microbial targets.

Case Study:
A derivative similar to the compound was tested against multiple bacterial strains and exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This highlights the potential application of such compounds in treating infections.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and survival.
  • DNA Interaction: Some studies suggest that thiazole derivatives can intercalate into DNA or disrupt replication processes.

Q & A

What synthetic strategies are effective for preparing this thiazolo[3,2-a]pyrimidine derivative?

Level: Basic
Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and benzylidene substitution. A common approach involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with substituted benzaldehyde derivatives (e.g., 4-(acetyloxy)-3-ethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst to promote Knoevenagel condensation, yielding the benzylidene-substituted product. Reaction optimization includes controlling reflux duration (8–10 hours) and stoichiometric ratios (1:1 molar ratio of aldehyde to thiouracil) to achieve ~78% yields. Recrystallization from ethyl acetate/ethanol (3:2) ensures purity .

How is X-ray crystallography employed to confirm the molecular structure and stereochemistry?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., R factor < 0.05) resolves the Z-configuration of the benzylidene moiety and the flattened boat conformation of the thiazolo-pyrimidine ring. Key parameters include bond lengths (C=C: ~1.34 Å), dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and phenyl rings), and hydrogen-bonding networks (C–H···O interactions) .

How can researchers resolve contradictions in crystallographic data during refinement?

Level: Advanced
Methodological Answer:
Discrepancies in data-to-parameter ratios (< 15:1) or high R values (> 0.05) may arise from disordered solvent molecules or thermal motion. Strategies include:

  • Re-examining H-atom placement using riding models (C–H = 0.93–0.98 Å).
  • Applying restraints to anisotropic displacement parameters for non-H atoms.
  • Using SQUEEZE (PLATON) to model disordered solvent regions. Cross-validation with Hirshfeld surface analysis ensures intermolecular interactions (e.g., π-π stacking) are accurately modeled .

What computational methods predict non-covalent interactions influencing crystal packing?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electrostatic potential surfaces to identify halogen-π (e.g., Br···C6H5) and C–H···O interactions. Graph-set analysis (e.g., Etter’s notation) classifies hydrogen-bonding motifs (e.g., R ₂²(8) patterns). Hirshfeld surfaces quantify interaction contributions (e.g., H···H: 55%, O···H: 30%) and visualize contact distances (dnorm maps) .

How does stereochemistry at the C5 chiral center affect biological activity?

Level: Advanced
Methodological Answer:
The C5 configuration (R/S) influences binding to targets like Cdc25B phosphatase. Racemic mixtures are separated via chiral chromatography (Chiralpak IA column, hexane:isopropanol 90:10). Enantiomeric excess (>98%) is confirmed by circular dichroism. Activity assays (IC50) show the (R)-enantiomer inhibits Cdc25B at 3.0 µM, while the (S)-form is inactive, highlighting the role of spatial orientation in active-site docking .

What spectroscopic techniques validate synthetic intermediates and final products?

Level: Basic
Methodological Answer:

  • NMR : <sup>1</sup>H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.1 ppm; acetyloxy at δ 2.3 ppm).
  • IR : Stretching frequencies (C=O: 1720–1680 cm⁻¹; C=N: 1620 cm⁻¹) verify cyclization.
  • HRMS : Exact mass matches theoretical [M+H]<sup>+</sup> (e.g., m/z 523.1542 for C27H26N2O7S) .

How do substituent modifications impact inhibitory activity against Kvchannels?

Level: Advanced
Methodological Answer:
Electrophysiological patch-clamp assays (HEK293 cells expressing hKv2.1) evaluate IC50 shifts. Replacing the 4-acetoxy group with 4-hydroxy reduces activity (IC50 from 4.5 µM to >50 µM), suggesting hydrogen-bond donor/acceptor balance is critical. Methoxy at the 3-position enhances membrane permeability (logP = 2.8 vs. 1.9 for hydroxyl), as shown in Caco-2 assays .

What protocols assess in vitro metabolic stability?

Level: Advanced
Methodological Answer:

  • Microsomal Incubation : Liver microsomes (human/rat) are incubated with test compound (1 µM) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 min (t1/2 calculation).
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: BFC) measure IC50 values. A >50% inhibition at 10 µM flags potential drug-drug interactions .

How is the thiazolo-pyrimidine ring’s puckering quantified?

Level: Advanced
Methodological Answer:
Cremer-Pople puckering parameters (Q, θ, φ) are calculated from SCXRD coordinates. For example, Q = 0.224 Å and θ = 54.7° indicate a flattened boat conformation. Pseudorotation barriers (~5 kcal/mol) are derived via DFT, correlating with ring flexibility in solution-phase NMR (Δδ > 0.5 ppm for axial/equatorial protons) .

What strategies improve yield in large-scale synthesis?

Level: Basic
Methodological Answer:

  • Solvent Optimization : Replacing acetic acid with propylene glycol enhances solubility (yield +12%).
  • Catalyst Screening : Amberlyst-15 (acidic resin) reduces reaction time from 10 h to 6 h.
  • Continuous Flow : Tubular reactors (120°C, 2 mL/min flow rate) achieve 85% yield with minimal byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.